molecular formula C20H16INO3S B11680558 Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11680558
M. Wt: 477.3 g/mol
InChI Key: FOYGKCFMEQDJAD-UHFFFAOYSA-N
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Description

ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiophene ring substituted with an ethyl ester, a phenyl group, and an iodinated benzamide moiety, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the iodination of benzamide, followed by coupling with a thiophene derivative. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents such as methanol and water, with potassium hydroxide as a base to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated benzamide moiety can facilitate binding to target proteins, modulating their activity and influencing cellular pathways. The compound’s unique structure allows it to interact with multiple targets, making it a valuable tool for studying complex biological systems .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-IODOBENZAMIDO)-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE: Shares a similar iodinated benzamide moiety but differs in the core structure, which is a pyridazine ring.

    O-ETHYL S-(2-(4-IODOBENZAMIDO)-2-OXOETHYL) CARBONODITHIOATE: Contains a similar iodinated benzamide group but has a different functional group arrangement.

Uniqueness

ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its thiophene core, which imparts unique electronic properties and reactivity. This makes it particularly useful for applications requiring specific electronic interactions and stability under various conditions .

Properties

Molecular Formula

C20H16INO3S

Molecular Weight

477.3 g/mol

IUPAC Name

ethyl 2-[(4-iodobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H16INO3S/c1-2-25-20(24)17-16(13-6-4-3-5-7-13)12-26-19(17)22-18(23)14-8-10-15(21)11-9-14/h3-12H,2H2,1H3,(H,22,23)

InChI Key

FOYGKCFMEQDJAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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